1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole
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Overview
Description
1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methylsulfanylphenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2,2,4-trimethyl-1,3-pentanedione in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced imidazole derivatives
Substitution: Nitrated or halogenated phenyl derivatives
Scientific Research Applications
1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a catalyst. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2,2,5,5-Tetramethyl-4-(methylsulfanyl)-2,5-dihydro-1H-imidazole
- N-(4-Fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
84212-23-7 |
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Molecular Formula |
C13H18N2S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
1,5,5-trimethyl-4-(4-methylsulfanylphenyl)-2H-imidazole |
InChI |
InChI=1S/C13H18N2S/c1-13(2)12(14-9-15(13)3)10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3 |
InChI Key |
NRTDXYUWAHRHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NCN1C)C2=CC=C(C=C2)SC)C |
Origin of Product |
United States |
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